molecular formula C42H19Cl2N3O6 B1506885 N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide CAS No. 6717-38-0

N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide

Cat. No.: B1506885
CAS No.: 6717-38-0
M. Wt: 732.5 g/mol
InChI Key: RIDGJYVMBQRIJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves several steps, typically starting with the preparation of the core naphthoindoloacridin structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide include:

Uniqueness

The uniqueness of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide lies in its complex structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

6717-38-0

Molecular Formula

C42H19Cl2N3O6

Molecular Weight

732.5 g/mol

IUPAC Name

N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide

InChI

InChI=1S/C42H19Cl2N3O6/c43-18-15-24-33(25(44)16-18)46-36-30(41(24)52)28-21-13-14-23-29(34(21)47-35(28)31-32(36)38(49)20-10-5-4-9-19(20)37(31)48)40(51)22-11-6-12-26(27(22)39(23)50)45-42(53)17-7-2-1-3-8-17/h1-16,47H,(H,45,53)(H,46,52)

InChI Key

RIDGJYVMBQRIJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl

6717-38-0

Origin of Product

United States

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